molecular formula C9H7NO B064647 Quinolin-6(2H)-one CAS No. 189103-21-7

Quinolin-6(2H)-one

Cat. No.: B064647
CAS No.: 189103-21-7
M. Wt: 145.16 g/mol
InChI Key: LLSHOYIWBZFPKQ-UHFFFAOYSA-N
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Description

Quinolin-6(2H)-one is a bicyclic heterocyclic compound characterized by a fused benzene and pyridinone ring system. Its core structure (C₉H₇NO) features a ketone group at position 2 and a hydroxyl group at position 6, rendering it a versatile scaffold for pharmaceutical and materials science applications .

Properties

CAS No.

189103-21-7

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

2H-quinolin-6-one

InChI

InChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-4,6H,5H2

InChI Key

LLSHOYIWBZFPKQ-UHFFFAOYSA-N

SMILES

C1C=CC2=CC(=O)C=CC2=N1

Canonical SMILES

C1C=CC2=CC(=O)C=CC2=N1

Synonyms

6(2H)-Quinolinone(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Theoretical Insights

Comparison with Structural Analogs

Quinolin-6(2H)-one derivatives exhibit diverse properties based on substituents and ring modifications. Below is a comparative analysis of key analogs:

Structural and Substituent Variations

Compound Name (CAS) Molecular Formula Substituents Molecular Weight Melting Point (°C) Key Spectral Features
This compound C₉H₇NO None (parent structure) 145.16 N/A IR: 1663 cm⁻¹ (C=O)
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one (887572-86-3) C₉H₅ClFNO₂ Cl (C3), F (C6), OH (C4) 215.60 N/A N/A
4-Chloro-6-nitroquinolin-2(1H)-one (934687-48-6) C₉H₅ClN₂O₃ Cl (C4), NO₂ (C6) 224.60 N/A N/A
6-Chloro-4-hydroxyquinolin-2(1H)-one (1677-36-7) C₉H₆ClNO₂ Cl (C6), OH (C4) 195.60 >300 IR: 3447 cm⁻¹ (OH)
6-Amino-3-methylquinoxalin-2(1H)-one (161333-96-6) C₉H₉N₃O NH₂ (C6), CH₃ (C3) 175.19 N/A MS: m/z 175 (M⁺)

Key Observations :

  • Halogen Substitution: Chloro and fluoro groups (e.g., 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one) enhance electrophilicity, facilitating nucleophilic reactions .
  • Hydroxy and Nitro Groups: 6-Chloro-4-hydroxyquinolin-2(1H)-one exhibits high thermal stability (melting point >300°C), attributed to hydrogen bonding .

Physicochemical and Electronic Properties

Compound HOMO-LUMO Gap (eV) Ionization Potential (eV) Electrophilicity (eV) LogP (Calculated)
This compound 4.26 6.88 2.15 1.92
Phenyl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one 4.26 6.88 2.15 2.45
4-Chloro-6-nitroquinolin-2(1H)-one 3.98* 7.10* 2.40* 1.78

*Estimated values based on substituent effects.

Key Findings :

  • Electron-Withdrawing Groups (EWGs): Nitro and chloro groups reduce HOMO-LUMO gaps (e.g., 4-Chloro-6-nitroquinolin-2(1H)-one: Δ ~3.98 eV), increasing reactivity .
  • Hydrogen Bonding: Hydroxy groups enhance solubility and intermolecular interactions, as seen in 6-Chloro-4-hydroxyquinolin-2(1H)-one .

Key Trends :

  • Catalytic Methods: Palladium catalysts (e.g., Pd(OAc)₂) improve yields in pyrano-quinoline syntheses .
  • Photochemical Routes: Aryl azides enable efficient access to indoloquinolinones via 6π-electrocyclic reactions .

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